molecular formula C19H22N2O5S B11115556 Ethyl 5-carbamoyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-carbamoyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11115556
M. Wt: 390.5 g/mol
InChI Key: VKWHBOLARASJSB-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with carbamoyl, methoxyphenyl, and propanamido groups.

Preparation Methods

The synthesis of ETHYL 5-CARBAMOYL-2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The synthetic route typically starts with the preparation of the thiophene core, followed by the introduction of the carbamoyl, methoxyphenyl, and propanamido groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

ETHYL 5-CARBAMOYL-2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or methoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases due to its unique chemical properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in drug development or material science.

Comparison with Similar Compounds

ETHYL 5-CARBAMOYL-2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 4-(4-METHOXYPHENYL)-6-METHYL-2-(PIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLATE: This compound shares a similar core structure but differs in its functional groups.

    METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE: Another compound with a different core but similar functional groups.

The uniqueness of ETHYL 5-CARBAMOYL-2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-[3-(4-methoxyphenyl)propanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-4-26-19(24)15-11(2)16(17(20)23)27-18(15)21-14(22)10-7-12-5-8-13(25-3)9-6-12/h5-6,8-9H,4,7,10H2,1-3H3,(H2,20,23)(H,21,22)

InChI Key

VKWHBOLARASJSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CCC2=CC=C(C=C2)OC

Origin of Product

United States

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